Summary of the Application: The N-tert-Butoxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It’s preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Methods of Application or Experimental Procedures: The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .
Results or Outcomes Obtained: The N-Boc protection and deprotection methods have been successfully applied to a variety of structurally diverse compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Summary of the Application: A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation has been described . This method provides a selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .
Methods of Application or Experimental Procedures: The N-Boc protection is achieved under ultrasound irradiation and catalyst-free conditions . The reaction preserves the stereochemical integrity of N-Boc amino acids .
Results or Outcomes Obtained: The specific ultrasonic effect on N-tert-butoxycarbonylation gives pure product with quantitative yields in a few minutes .
Summary of the Application: A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported . This method uses oxalyl chloride in methanol .
Methods of Application or Experimental Procedures: The N-Boc group is removed by reacting the Boc-protected substrate with oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h .
Results or Outcomes Obtained: This mild procedure has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . The reactions yield up to 90% .
Summary of the Application: A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .
Methods of Application or Experimental Procedures: The N-Boc protection is achieved under heterogeneous conditions using Amberlyst-15 as a catalyst in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
Results or Outcomes Obtained: No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed . The desired product was obtained in 97% yield after 6 h when the reaction was carried out in the presence of Amberlyst-15 in ethanol .
Summary of the Application: A rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid has been reported .
Methods of Application or Experimental Procedures: The N-Boc deprotection is achieved at high temperatures using a thermally stable Ionic Liquid .
Results or Outcomes Obtained: This method provides a rapid and effective deprotection of N-Boc amino acids and peptides .
N-tert-Butoxycarbonyl Amoxapine is a chemical compound that serves as a derivative of the tricyclic antidepressant amoxapine. It is characterized by the presence of a tert-butoxycarbonyl group, which enhances its stability and solubility properties. The full chemical name is tert-butyl 4-(2-chlorodibenzo[b, f][1, 4]oxazepin-11-yl)piperazine-1-carboxylate. This compound is primarily utilized in pharmaceutical research and development, particularly in the context of analytical method validation and quality control applications .
These reactions are significant for synthesizing other derivatives and studying the compound's biological activity .
N-tert-Butoxycarbonyl Amoxapine retains some pharmacological properties of its parent compound, amoxapine, which acts as an antidepressant and anxiolytic. The biological activity includes:
The compound's activity is often evaluated through in vitro assays and animal models .
The synthesis of N-tert-Butoxycarbonyl Amoxapine typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
N-tert-Butoxycarbonyl Amoxapine is primarily used in:
Interaction studies involving N-tert-Butoxycarbonyl Amoxapine focus on its binding affinity to various neurotransmitter receptors. Preliminary findings suggest potential interactions with:
These interactions are crucial for understanding both therapeutic effects and side effects associated with this compound .
Several compounds share structural or functional similarities with N-tert-Butoxycarbonyl Amoxapine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Amoxapine | Tricyclic Antidepressant | Parent compound; has a more straightforward structure. |
Clomipramine | Tricyclic Antidepressant | Contains a different side chain affecting receptor binding. |
Desipramine | Tricyclic Antidepressant | A metabolite of imipramine; different pharmacokinetics. |
Fluoxetine | Selective Serotonin Reuptake Inhibitor | Focuses primarily on serotonin reuptake inhibition. |
N-tert-Butoxycarbonyl Amoxapine is unique due to its protective tert-butoxycarbonyl group, which enhances stability compared to its analogs. This modification allows for more controlled studies regarding its pharmacological properties while also facilitating easier handling during synthesis and analysis .